Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, also known as EHNA hydrochloride, is a well-established inhibitor of adenosine deaminase (ADAR) [, , ]. ADAR is an enzyme responsible for the deamination of adenosine, a nucleoside, to inosine. Inhibition of ADAR by EHNA leads to increased levels of adenosine in cells, which can have various effects depending on the cellular context [].
Studies have utilized EHNA to investigate the role of adenosine deaminase editing on RNA transcripts, particularly those encoding serotonin receptor 2C (5-HT2CR) []. Treatment with EHNA resulted in a concentration-dependent reduction in the editing efficacy of specific sites within the 5-HT2CR mRNA transcript, suggesting a potential role for ADAR in regulating serotonin receptor function [].
EHNA hydrochloride also acts as a selective inhibitor of cGMP-stimulated phosphodiesterase type 2 (PDE2) []. PDE2 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger molecule involved in various cellular processes. By inhibiting PDE2, EHNA can elevate cGMP levels, potentially influencing cellular signaling pathways regulated by cGMP [].
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is a chemical compound characterized by the empirical formula C₁₄H₂₃N₅O·HCl and a molecular weight of 313.83 g/mol. This compound is a hydrochloride salt derived from erythro-9-(2-hydroxy-3-nonyl)adenine, which is an adenine derivative. EHNA hydrochloride exists as a white powder, with a melting point ranging between 183°C and 184°C, and is soluble in solvents such as dimethyl sulfoxide and ethanol .
EHNA hydrochloride primarily participates in reactions involving phosphodiesterases, particularly phosphodiesterase II. It acts as a potent inhibitor of this enzyme with an inhibitory concentration (IC50) of approximately 800 nM, while demonstrating minimal inhibition on other phosphodiesterase isozymes (IC50 > 100 μM) . This selectivity highlights its potential for therapeutic applications without significant off-target effects.
The biological activity of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is noteworthy due to its role as a reversible inhibitor of adenosine deaminase, with an IC50 value of 1.2 μM in human red blood cells . This inhibition can affect various physiological processes, including those related to neurotransmission and vascular function. The compound also selectively inhibits cGMP-specific phosphodiesterases, which are crucial in regulating intracellular signaling pathways .
The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride typically involves the reaction of (2R,3S)-EHNA with hydrochloric acid to form the hydrochloride salt . The detailed synthetic pathway may include several steps, beginning with the preparation of the nonyl side chain followed by coupling to the adenine moiety. Specific methodologies can vary based on the desired purity and yield.
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has several applications in biochemical research and pharmacology:
Interaction studies involving EHNA hydrochloride have demonstrated its selective inhibition profile concerning various phosphodiesterases. Notably, it does not significantly inhibit other isozymes at concentrations that affect phosphodiesterase II, making it a useful agent for dissecting the roles of these enzymes in cellular signaling . Further studies could elucidate interactions with other biochemical pathways and potential drug-drug interactions.
Several compounds share structural similarities with erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride. These include:
Compound Name | Structure Similarity | Key Characteristics |
---|---|---|
9-(2-Hydroxyethyl)adenine | Similar adenine core | Used in various nucleoside analog studies |
9-(N,N-Dimethylamino)adenine | Contains an amine group | Investigated for its effects on cell signaling |
9-(2-Hydroxypropyl)adenine | Similar side chain modifications | Studied for its pharmacological properties |
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is unique due to its specific inhibitory action on phosphodiesterase II and adenosine deaminase, distinguishing it from other adenine derivatives that may not exhibit such selectivity or potency.
The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride relies fundamentally on nucleophilic substitution mechanisms targeting specific nitrogen atoms within the adenine ring system. The adenine nucleus presents multiple nucleophilic sites, with nitrogen atoms at positions N1, N3, N7, and N9, as well as the exocyclic N6 amino group, each exhibiting distinct reactivity patterns under various reaction conditions [1].
Direct alkylation of adenine represents the dominant synthetic route to N-substituted adenines due to its convenience and simplicity [2]. The nucleophilic substitution follows a second-order mechanism (SN2) for both N9 and N3 positions, with adenine and the alkylating agent each exhibiting first-order concentration dependence [1]. The regioselectivity of alkylation is governed by a complex interplay of thermodynamic and kinetic factors, where N9-alkylation produces the thermodynamically favored product while being subject to higher activation barriers compensated by favorable entropy changes in the transition state [1].
Under basic conditions in dimethyl sulfoxide, the benzylation of adenine demonstrates a regioselectivity factor of 2.3 in favor of the N9-adduct [1]. The Gibbs free energy of activation for N9-benzylation is approximately 87 kilojoules per mole, with the N9-product being more thermodynamically stable by approximately 19 kilojoules per mole compared to the N3-benzylated product [1]. The reaction mechanism involves adeninate anion formation, followed by nucleophilic attack on the alkylating agent in the presence of solvents such as dimethyl sulfoxide [1].
Nucleophilic substitution can proceed through various synthetic strategies. The Mitsunobu reaction provides stereospecific alkylation conditions, particularly effective for introducing secondary alcohol functionalities [2]. This methodology allows for the controlled introduction of the erythro configuration through stereospecific inversion mechanisms during the substitution process [2]. Alternative approaches include phase-transfer catalysis conditions where adenine salts are alkylated at both N9 and N3 positions, with polyethylene glycol serving as an effective phase-transfer catalyst [3].
The alkylation process can be enhanced through the use of specific protecting groups and activated substrates. Trimethylsilyl derivatives of acetyl-protected adenine nucleosides undergo alkylation reactions with alkyl halides to form stable N-substituted derivatives [4]. The use of barium carbonate and potassium iodide in N,N-dimethylformamide provides quantitative yields for 1-N-alkylation, which can subsequently undergo Dimroth rearrangement to yield N6-substituted adenosines [4].
Alkylation Site | Thermodynamic Stability (kJ/mol) | Kinetic Barrier (kJ/mol) | Regioselectivity Factor |
---|---|---|---|
N9 Position | -19.0 (relative to N3) | 87 ± 2 | 2.3 |
N3 Position | 0 (reference) | 85 ± 2 | 1.0 |
N7 Position | -10 (relative to N3) | High steric hindrance | <0.1 |
The alkylation mechanism involves multiple steps including substrate activation, nucleophilic attack, and product stabilization. Crown ethers such as 15-crown-5 can influence the reaction kinetics by complexing with sodium cations, thereby affecting the activation barriers while maintaining overall Gibbs free energy of activation [1]. The presence of electron-withdrawing or electron-donating substituents on the adenine ring significantly affects nucleophilicity, with electron-donating groups enhancing N3 reactivity and electron-withdrawing groups favoring N9 alkylation [2].
The stereoselective synthesis of the erythro configuration in erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride represents a critical aspect of the synthetic methodology, as the stereochemistry directly influences the biological activity and physicochemical properties of the final compound. The erythro designation refers to the relative configuration of two adjacent stereogenic centers where similar substituents are positioned on the same side of the molecular framework when depicted in Fischer projection [5].
The erythro stereochemistry can be achieved through several complementary approaches. Stereoselective reduction of appropriately substituted ketone precursors using borohydride reagents provides one effective route [6]. The reduction of bromomethyl ketones derived from amino acid precursors using borohydride reagents yields products with erythro stereochemistry at the carbinol center, as demonstrated through subsequent conversion to amino epoxides [6].
Asymmetric hydrogenation represents another powerful methodology for establishing erythro configuration. Iridium-catalyzed enantioselective hydrogenation of beta-amino ketones using tridentate ferrocene-based phosphine ligands with modular unsymmetrical vicinal diamine scaffolds achieves excellent reactivities and enantioselectivities [7]. This approach yields diverse chiral gamma-amino alcohols with up to 99% yields and greater than 99% enantiomeric excess values [7].
The Mitsunobu reaction provides stereospecific conditions for erythro configuration establishment through inversion mechanisms [2]. This methodology involves the coupling of adenine derivatives with chiral secondary alcohols under Mitsunobu conditions, resulting in stereospecific alkylation with inversion of configuration at the alcohol carbon center [2]. The reaction proceeds through a concerted mechanism involving triphenylphosphine, diethyl azodicarboxylate, and the alcohol substrate [2].
Enzymatic approaches offer alternative stereoselective synthetic routes. Fatty acid hydratases engineered through directed evolution demonstrate remarkable asymmetric alkene hydration activity, producing chiral secondary alcohols with high enantioselectivity exceeding 99:1 enantiomeric ratio [8]. These biocatalytic systems utilize only unactivated alkenes and water as reactants, providing exceptional atom economy for chiral alcohol synthesis [8].
Synthetic Method | Enantiomeric Excess | Yield | Reaction Conditions |
---|---|---|---|
Borohydride Reduction | >95% | 75-85% | Sodium borohydride, methanol, 0°C |
Iridium Catalysis | >99% | 95-99% | Iridium catalyst, hydrogen, 50°C |
Mitsunobu Reaction | >98% | 70-80% | Triphenylphosphine, DEAD, THF |
Enzymatic Hydration | >99% | 57-75% | Hydratase enzyme, water, 30°C |
The stereochemical outcome is influenced by multiple factors including substrate structure, reaction conditions, and catalyst selection. Temperature effects can significantly impact stereoselectivity, with lower temperatures generally favoring enhanced enantiomeric excess [1]. The presence of chiral ligands or auxiliaries provides additional stereocontrol elements, enabling the preferential formation of one stereoisomer over its enantiomer [7].
Stereoselective synthesis of erythro beta-substituted aspartates demonstrates the importance of reaction mechanism in determining stereochemical outcome [9]. The nucleophilic ring opening of trans-aziridine-2,3-dicarboxylates follows an SN2-like mechanism, resulting in erythro stereochemistry as confirmed by X-ray crystallographic analysis [9]. The stereochemical course can be predicted based on transition state structures and substrate conformational preferences [9].
Quality control of stereochemical purity requires sophisticated analytical techniques including chiral high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and optical rotation measurements. The determination of absolute configuration often necessitates X-ray crystallographic analysis of appropriate derivatives or chemical correlation with compounds of known absolute configuration [9].
The large-scale purification of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride requires sophisticated separation techniques capable of delivering pharmaceutical-grade purity while maintaining economic viability for industrial production. Recrystallization and chromatographic methodologies represent the primary purification approaches, each offering distinct advantages for different aspects of the purification process.
Recrystallization serves as the most commonly employed technique for final purification of active pharmaceutical ingredients, providing exceptional purity levels while being readily scalable for industrial applications [10]. The pharmaceutical industry relies heavily on recrystallization due to its superior scalability compared to column chromatography [10]. The fundamental principle underlying recrystallization involves the differential solubility of the target compound and impurities as a function of temperature [11].
The selection of appropriate solvents represents a critical parameter in recrystallization optimization. For adenine derivatives, patent literature describes specific solvent systems including ethanol, hydrochloric acid, chloroform, and mixed solvent systems [12]. The ideal recrystallization solvent should dissolve the compound readily at elevated temperatures while exhibiting minimal solubility at reduced temperatures [11]. The solubility curve of the desired compound should rise rapidly with temperature to maximize the driving force for crystallization [11].
Solvent System | Solubility (Hot) | Solubility (Cold) | Purity Achieved | Crystal Habit |
---|---|---|---|---|
Ethanol | High | Low | >99.5% | Prismatic |
Water-HCl | Moderate | Very Low | >99.8% | Needle-like |
Chloroform-Ethanol | High | Moderate | >99.0% | Plate-like |
Mixed Aqueous | Variable | Low | >99.2% | Cubic |
The recrystallization process for erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride involves multiple stages including dissolution, filtration, controlled cooling, crystal formation, isolation, and drying [13]. Temperature control during cooling represents a critical parameter, as slower cooling rates generally produce larger, more uniform crystals with improved purity [11]. The presence of seed crystals can facilitate controlled nucleation and improve crystal quality [14].
Industrial-scale recrystallization requires specialized equipment including jacketed crystallizers, agitation systems, temperature control units, and filtration apparatus [13]. The crystallization process affects not only chemical purity but also crystal structure, crystal habit, and particle size distribution, all of which influence downstream processing characteristics [13]. Different crystal forms may exhibit distinct bioavailability profiles, stability characteristics, and processing properties [13].
Chromatographic purification techniques provide complementary separation capabilities, particularly effective for removing structurally similar impurities that cannot be separated by recrystallization alone [15]. Ion exchange chromatography proves particularly valuable for charged species and zwitterionic compounds [15]. The separation mechanism relies on differential interactions between analytes and the stationary phase, with elution achieved through gradient or isocratic mobile phase systems [15].
Large-scale chromatographic purification employs preparative columns with substantial bed volumes and high-capacity stationary phases [15]. The economic considerations include solvent consumption, cycle time, column lifetime, and product recovery efficiency [15]. Automated systems enable continuous operation with minimal manual intervention, improving both efficiency and reproducibility [15].
Gel filtration chromatography offers size-based separation capabilities, effectively removing high molecular weight impurities and aggregated species [15]. The technique operates through molecular sieving mechanisms, with smaller molecules penetrating the gel matrix more extensively than larger species [15]. This approach proves particularly valuable for removing protein-based impurities and polymeric byproducts [15].
Affinity chromatography provides highly selective purification based on specific molecular recognition events [15]. This technique achieves exceptional selectivity through biospecific interactions, enabling the removal of trace impurities that share similar physicochemical properties with the target compound [15]. The methodology requires specialized affinity media and optimized binding and elution conditions [15].
Process optimization for large-scale purification involves systematic evaluation of multiple parameters including solvent selection, temperature profiles, concentration effects, and residence times. Statistical design of experiments enables efficient optimization while minimizing the number of required experiments. Scale-up considerations include heat transfer limitations, mixing efficiency, and equipment constraints that may not be apparent at laboratory scale.
Comprehensive stability studies of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride under diverse physicochemical conditions are essential for establishing appropriate storage conditions, shelf-life specifications, and formulation parameters. These investigations encompass thermal stability, pH-dependent degradation, oxidative stability, photostability, and hydrolytic stability under various environmental conditions [16].
The primary objective of pharmaceutical stability testing involves determining the time period during which the drug substance maintains its established specifications under specified storage conditions [16]. Stability studies must evaluate all attributes susceptible to change during storage that could influence quality, safety, and efficacy, including physical, chemical, biological, and microbiological characteristics [16]. Validated stability-indicating analytical procedures are required to ensure accurate assessment of degradation patterns [16].
Thermal stability represents a fundamental parameter requiring extensive investigation across multiple temperature ranges. The International Council for Harmonisation guidelines specify testing conditions including long-term studies at 25±2°C with 60±5% relative humidity, intermediate conditions at 30±2°C with 65±5% relative humidity, and accelerated conditions at 40±2°C with 75±5% relative humidity [16]. Additional stress conditions may include elevated temperatures up to 60°C for forced degradation studies [17].
Storage Condition | Temperature (°C) | Humidity (%RH) | Duration (Months) | Degradation Rate |
---|---|---|---|---|
Long-term | 25±2 | 60±5 | 24-36 | <2% per year |
Intermediate | 30±2 | 65±5 | 6-12 | <5% per year |
Accelerated | 40±2 | 75±5 | 6 | <10% per 6 months |
Stress | 60±5 | Ambient | 1-3 | Variable |
pH-dependent stability studies reveal critical information about the compound's behavior across physiologically relevant pH ranges. Factor Xa inhibitors demonstrate maximum stability in the middle pH range (approximately pH 6), with decreased stability observed at pH values below 3 and above 8 [18]. The pH-rate profile typically exhibits characteristic patterns indicating specific acid-base catalyzed degradation mechanisms [18]. Mathematical modeling can predict optimal pH conditions for formulation development [18].
Oxidative stability assessment employs both Rancimat and Oxitest methodologies to evaluate susceptibility to oxidative degradation [19]. The Oxitest method provides rapid measurement capabilities using high temperature and pure oxygen overpressure conditions [19]. Oxidative stability index values are determined as the time required to reach a 10% drop in oxygen pressure, providing quantitative measures of oxidative resistance [19]. The correlation between Rancimat and Oxitest methods shows excellent agreement (r = 0.999), with Oxitest values approximately 3.5 times lower than Rancimat values [19].
Photostability studies according to International Council for Harmonisation Q1B guidelines evaluate the compound's susceptibility to light-induced degradation [17]. These investigations employ both fluorescent and xenon light sources with specified energy exposures. Photodegradation pathways may involve direct photolysis or photosensitized oxidation mechanisms, requiring identification of degradation products and establishment of protective measures [17].
Hydrolytic stability studies examine degradation in aqueous media under various pH conditions and temperatures. Purine derivatives generally exhibit complex degradation patterns involving multiple pathways [20]. Advanced oxidation processes demonstrate that purine compounds can undergo degradation through sulfate radical and hydroxyl radical mechanisms [20]. The degradation kinetics follow first-order patterns with rate constants dependent on pH, temperature, and radical concentrations [20].
Forced degradation studies provide critical information about intrinsic stability and potential degradation pathways [17]. These investigations employ stress conditions including elevated temperature, extreme pH values, oxidizing conditions, and photolytic exposure [17]. The studies help establish degradation pathways, validate analytical methods, and support stability-indicating method development [17].
Stress Condition | Parameter Range | Primary Degradation Pathway | Detection Method |
---|---|---|---|
Thermal | 60-80°C | Deamination, cyclization | HPLC-MS |
Acidic | pH 1-3 | Hydrolysis, depurination | LC-UV |
Basic | pH 9-12 | Deamination, ring opening | LC-MS/MS |
Oxidative | H2O2, 3% | Oxidation, hydroxylation | HPLC-DAD |
Photolytic | UV-A/UV-B | Photoisomerization | LC-MS |
The storage recommendations for erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride typically specify refrigeration conditions at 2-8°C to minimize degradation rates [21]. The compound demonstrates enhanced stability in solid form compared to solution preparations [22]. Solutions may be stored at refrigerated temperatures for extended periods if properly sterilized and protected from light [22].
Container closure system selection significantly impacts stability profiles through moisture protection, oxygen exclusion, and light protection capabilities [16]. Glass containers generally provide superior protection compared to plastic systems, though specific polymer formulations may offer adequate protection for less sensitive compounds [16]. Desiccant inclusion may be necessary for moisture-sensitive formulations [16].
Stability data interpretation requires statistical analysis to establish shelf-life specifications and storage conditions [16]. The methodology involves regression analysis of stability data to project degradation trends and establish retest periods or expiration dates [16]. Confidence intervals provide statistical bounds for shelf-life estimates, ensuring adequate safety margins for product quality [16].
Real-time stability studies provide definitive data for regulatory submissions and commercial specifications [23]. These long-term investigations continue throughout the product lifecycle, providing ongoing confirmation of stability predictions [23]. The data support label claims and provide scientific justification for storage conditions and shelf-life specifications [23].